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Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)pyridine

Cat. No.: B127602 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Chlorobenzoyl)pyridine, a significant chemical intermediate. The intended audience for this

document includes researchers, scientists, and professionals in the fields of drug development

and chemical synthesis. This guide presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols

and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The spectroscopic data for 2-(4-Chlorobenzoyl)pyridine (CAS No: 6318-51-0) are crucial for

its unambiguous identification and characterization. The following tables summarize the key

quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not

available in

search results
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Quantitative ¹H NMR data with specific chemical shifts, multiplicities, and coupling constants for

2-(4-Chlorobenzoyl)pyridine were not explicitly found in the provided search results. The

expected spectrum would show signals corresponding to the protons of the pyridine ring and

the chlorobenzoyl group.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available in search results

Specific ¹³C NMR chemical shifts for 2-(4-Chlorobenzoyl)pyridine were not available in the

search results. The spectrum is expected to show signals for the carbonyl carbon, the carbons

of the pyridine ring, and the carbons of the chlorophenyl ring.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~1670 Strong
C=O (Aromatic Ketone)

Stretch

~1585, ~1470, ~1430 Medium-Strong
C=C and C=N Ring Stretching

(Pyridine)

~1090 Medium C-Cl Stretch

~3100-3000 Medium-Weak Aromatic C-H Stretch

This table is based on typical absorption regions for the functional groups present in the

molecule. A specific peak list from an experimental spectrum was not found in the search

results.

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

217/219 - [M]⁺ (Molecular Ion)

189 High [M-CO]⁺

139 High (Base Peak) [C₆H₄ClCO]⁺

111 High [C₆H₄Cl]⁺

78 Medium [C₅H₄N]⁺

Data derived from PubChem, which lists the top three peaks as m/z 139, 189, and 111.[1] The

molecular ion is expected at m/z 217 and 219 due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-(4-Chlorobenzoyl)pyridine is dissolved

in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard

for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, for instance, a 400 MHz instrument.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of

scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse

sequence is typically employed to simplify the spectrum and enhance the signal of carbon

atoms.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per

million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): A small amount of 2-(4-Chlorobenzoyl)pyridine
(1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle. The homogenous mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the spectrum is acquired over a typical range

of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-(4-Chlorobenzoyl)pyridine is prepared in a

volatile organic solvent such as dichloromethane or methanol.

Instrumentation: The analysis is performed on a Gas Chromatograph (GC) coupled to a

Mass Spectrometer (MS) with an electron ionization (EI) source.

GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is

used for the separation. The oven temperature is programmed to start at a lower

temperature and ramp up to a higher temperature to ensure good separation and elution of

the compound. Helium is typically used as the carrier gas.

MS Conditions: The mass spectrometer is operated in the electron impact (EI) mode at a

standard ionization energy of 70 eV. The mass analyzer is set to scan a mass range that

includes the molecular weight of the compound (e.g., m/z 40-300).

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the

retention time of the compound. The mass spectrum corresponding to the GC peak is then

examined to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-(4-Chlorobenzoyl)pyridine.
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Spectroscopic analysis workflow for 2-(4-Chlorobenzoyl)pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorobenzoyl)pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127602#spectroscopic-data-of-2-4-chlorobenzoyl-
pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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